N-cyclopentyl-2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
N-cyclopentyl-2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-2-(2-methoxyphenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the cyclopentyl moiety and the introduction of the methoxyphenoxy and pyridinyl groups. The synthetic pathway often employs standard organic chemistry techniques such as nucleophilic substitution and amide formation.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. In vitro studies indicate significant cytotoxic activity, with IC50 values reported in the low micromolar range (typically between 1.5 to 10 µM). For instance, a related compound demonstrated IC50 values of 1.4 µM against MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance potency against specific cancer types .
The proposed mechanism of action for this class of compounds includes inhibition of key signaling pathways involved in tumor growth and proliferation. Studies suggest that compounds with similar structures may act as inhibitors of tyrosine kinases or other enzymes critical for cancer cell survival . The presence of the pyridine and pyrazole moieties is believed to contribute to their biological activity by enhancing binding affinity to target proteins.
Case Study 1: Antitumor Activity
A study assessed the antitumor activity of N-cyclopentyl derivatives in a panel of human tumor cell lines, including A549 (lung cancer), DU145 (prostate cancer), and MDA-MB-231 (breast cancer). The results indicated that modifications to the phenoxy and pyridine groups significantly influenced cytotoxicity. Notably, compounds with methoxy substitutions exhibited enhanced activity compared to their non-substituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) revealed that the specific arrangement and electronic properties of substituents on the aromatic rings play a crucial role in determining the biological activity. For example, compounds with electron-donating groups like methoxy showed improved cytotoxic profiles compared to those with electron-withdrawing groups .
Data Tables
Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 1.4 | MDA-MB-231 | Tyrosine kinase inhibition |
Compound B | 3.0 | A549 | Apoptosis induction |
Compound C | 7.5 | DU145 | Cell cycle arrest |
Properties
IUPAC Name |
N-cyclopentyl-2-(2-methoxyphenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-22-8-4-5-9-23(22)31-18-24(29)28(20-6-2-3-7-20)17-16-27-15-12-21(26-27)19-10-13-25-14-11-19/h4-5,8-15,20H,2-3,6-7,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMZWBCQCGSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.